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Introduction
3-p-Coumaroylquinic acid, a member of the chlorogenic acid family, is a phenolic compound

found in a variety of plant species. As a cinnamate ester, it is formed from the condensation of

p-coumaric acid and quinic acid.[1] This compound and its isomers are of significant interest to

the scientific community due to their potential biological activities, including antioxidant,

antibacterial, and hypoglycemic properties.[2][3][4] This technical guide provides an in-depth

overview of the natural sources of 3-p-Coumaroylquinic acid, presenting quantitative data,

detailed experimental protocols for its analysis, and insights into its potential mechanisms of

action.

Natural Sources and Quantitative Data
3-p-Coumaroylquinic acid is widely distributed in the plant kingdom, with notable

concentrations found in various fruits, vegetables, and beverages. The following tables

summarize the quantitative data available for key natural sources.

Fruits
Apples (Malus domestica) are a particularly rich source of 3-p-Coumaroylquinic acid, with the

highest concentrations generally found in the peel.[5] Other fruits containing this compound
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include sweet cherries (Prunus avium), redcurrants (Ribes rubrum), and highbush blueberries

(Vaccinium corymbosum).[5][6]

Fruit Plant Part
Concentration of 3-
p-Coumaroylquinic
Acid

Reference

Apple (Malus

domestica)
Peel

High (specific values

not consistently

reported)

[5]

Sweet Cherry (Prunus

avium)
Fruit

Significant p-coumaric

acid derivative
[5]

Redcurrant (Ribes

rubrum)
Fruit Present [5][6]

Highbush Blueberry

(Vaccinium

corymbosum)

Fruit Present [5][6]

Blackcurrant (Ribes

nigrum)
Fruit Present [6]

Coffee
Green coffee beans are a significant source of a variety of chlorogenic acids, including the

three isomers of p-coumaroylquinic acid (3-, 4-, and 5-pCoQA).[7][8][9] The concentration of

these compounds can vary depending on the coffee species and geographical origin.
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Coffee Species Bean Type

3-p-
Coumaroylqui
nic Acid
Content
(mg/100g DW)

Total p-
Coumaroylqui
nic Acids
(mg/100g DW)

Reference

Coffea arabica Green
Not specified

individually
30.7 - 69.5 [10]

Coffea

canephora

(Robusta)

Green
Not specified

individually
21.8 - 32.4 [10]

Sweet Potatoes
Sweet potatoes (Ipomoea batatas) are another notable source of chlorogenic acids, including

p-coumaroylquinic acid derivatives. The concentration and composition of these compounds

can be influenced by the cultivar and processing methods, such as cooking.[2][11][12]

Sweet
Potato
Cultivar

Plant Part
Heat
Treatment

3-
Caffeoylqui
nic Acid
(mg/kg DW)

5-
Caffeoylqui
nic Acid
(mg/kg DW)

Reference

414-purple Raw Flesh None 56.3 5.18 [11]

414-purple Steamed Steaming 1175 107 [11]

Beauregard

(orange-

fleshed)

Raw Flesh None 8.06 (FW) Not reported [11]

O'Henry

(white-

fleshed)

Raw Flesh None Not reported [11]

Note: Data for specific p-coumaroylquinic acid isomers in sweet potatoes is limited in the

provided search results; data for the more abundant caffeoylquinic acids is presented as an
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indicator of chlorogenic acid content.

Other Plant Sources
3-p-Coumaroylquinic acid has also been identified in a diverse range of other plants,

including:

Camellia sinensis (Tea)[1]

Theobroma cacao (Cocoa)[6]

Prunus lusitanica (Portugal laurel)[5]

Cedrus deodara (Deodar cedar) needles (a novel derivative, 3-p-trans-coumaroyl-2-

hydroxyquinic acid)[7]

Experimental Protocols
The extraction and quantification of 3-p-Coumaroylquinic acid and other chlorogenic acids

from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of Chlorogenic Acids from Plant Material
A general workflow for the extraction of chlorogenic acids is depicted below.
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Sample Preparation
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Figure 1. General workflow for the extraction of chlorogenic acids.
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Detailed Methodologies:

Sample Preparation:

Fresh plant material is washed and then frozen, often with liquid nitrogen, and ground to a

fine powder to increase the surface area for extraction.[9]

For dry weight measurements, the material may be lyophilized or oven-dried at a

controlled temperature (e.g., 40°C).[13]

Solvent Extraction:

A mixture of ethanol and water (e.g., 70-80% ethanol) is a commonly used solvent system

for extracting chlorogenic acids.[13][14]

Maceration: The powdered plant material is soaked in the solvent for a specified period

(e.g., 20 hours) with occasional stirring.[9][14]

Ultrasonic-Assisted Extraction (UAE): The sample and solvent mixture is subjected to

ultrasonic waves to enhance extraction efficiency.

Soxhlet Extraction: A continuous extraction method where the solvent is repeatedly

passed through the sample.[9]

Purification:

The extract is filtered to remove solid plant debris.

The solvent is then typically removed under reduced pressure using a rotary evaporator.

For further purification, techniques like column chromatography with a stationary phase

such as silica gel or a resin can be employed.[9]

Quantification by High-Performance Liquid
Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most

common method for the quantification of 3-p-Coumaroylquinic acid.
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Typical HPLC-DAD/MS Method:

Column: A reversed-phase C18 column is typically used.[15]

Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents,

such as:

Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve

peak shape.[15]

Solvent B: Acetonitrile or methanol with 0.1% formic acid.[15]

Detection:

DAD: Wavelengths around 325 nm are often used for the detection of p-coumaroylquinic

acids.

MS/MS: Mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode,

offers high selectivity and sensitivity for quantification.[16][17] The precursor and product

ions for 3-p-Coumaroylquinic acid are selected for monitoring.

Signaling Pathways and Biological Activities
While research on the specific signaling pathways of 3-p-Coumaroylquinic acid is ongoing,

studies on its derivatives and parent compound, p-coumaric acid, provide insights into its

potential mechanisms of action.

Antibacterial Mechanism
A novel derivative, 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA), has been shown to

exhibit antibacterial activity against Staphylococcus aureus. The proposed mechanism involves

the disruption of the bacterial cell membrane.
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3-p-Coumaroylquinic Acid Derivative
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Figure 2. Proposed antibacterial mechanism of a 3-p-coumaroylquinic acid derivative.

This mechanism involves the compound interacting with the lipids and proteins of the bacterial

cell membrane, leading to hyperpolarization, increased fluidity, and ultimately, a loss of

membrane integrity. This damage results in the leakage of intracellular components and

subsequent cell death.[7][8][18]
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Potential Hypoglycemic Effects
p-Coumaric acid, the parent compound of 3-p-Coumaroylquinic acid, has been shown to

modulate glucose metabolism, suggesting a potential hypoglycemic effect for its derivatives.

The proposed mechanism involves the activation of the AMP-activated protein kinase (AMPK)

pathway and modulation of the insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-

kinase (PI3K)/protein kinase B (Akt) pathway.[4][19][20][21]
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Figure 3. Potential signaling pathways for the hypoglycemic effects of p-coumaric acid.

Activation of these pathways can lead to increased glucose uptake in muscle cells, enhanced

glycogen synthesis, and reduced glucose production in the liver, ultimately contributing to

improved glucose homeostasis.

Conclusion
3-p-Coumaroylquinic acid is a naturally occurring phenolic compound with a widespread

distribution in the plant kingdom, notably in apples, coffee, and sweet potatoes. Standardized

methods for its extraction and quantification, primarily utilizing HPLC-MS, are well-established.

The biological activities of its derivatives and parent compound, p-coumaric acid, suggest

potential antibacterial and hypoglycemic effects through mechanisms involving bacterial

membrane disruption and modulation of key metabolic signaling pathways. Further research is

warranted to elucidate the specific bioactivities and mechanisms of 3-p-Coumaroylquinic acid
itself, which could pave the way for its application in the development of novel therapeutic

agents and functional foods.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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